

An In-depth Technical Guide to Tetracosyl Acetate: Properties, Analysis, and Biological Relevance

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Compound of Interest

Compound Name: *Tetracosyl acetate*

Cat. No.: *B15355120*

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Abstract

Tetracosyl acetate ($\text{CH}_3(\text{CH}_2)_{23}\text{OC}(\text{O})\text{CH}_3$), a long-chain fatty acid ester, is a molecule of interest in various scientific disciplines due to its presence in natural sources and its potential applications stemming from its physicochemical properties. This technical guide provides a comprehensive overview of **Tetracosyl acetate**, including its chemical identity, structural details, and physical properties. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented. Furthermore, this guide explores the potential biological significance of **Tetracosyl acetate** by discussing the known signaling pathways of related long-chain fatty acid esters and acetate, offering a framework for future research into its specific biological functions.

Chemical Identification and Physical Properties

Tetracosyl acetate, also known as **n-tetracosyl acetate**, is the acetate ester of tetracosanol. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of **Tetracosyl Acetate**

Property	Value	Source
CAS Number	822-29-7	[1]
Molecular Formula	C ₂₆ H ₅₂ O ₂	[1]
Molecular Weight	396.69 g/mol	[1]
IUPAC Name	Tetracosyl acetate	
Synonyms	n-Tetracosyl acetate, Lignoceryl acetate	
Appearance	White to off-white solid	
Melting Point	Not precisely reported, but expected to be a waxy solid at room temperature	
Boiling Point	Not precisely reported	
Solubility	Insoluble in water; soluble in organic solvents like chloroform, dichloromethane, and hexane.	

Chemical Structure

The chemical structure of **Tetracosyl acetate** consists of a long, 24-carbon alkyl chain (tetracosyl group) attached to an acetate group through an ester linkage.

Chemical Structure of **Tetracosyl Acetate**

Experimental Protocols

Synthesis of Tetracosyl Acetate

A common method for the synthesis of **Tetracosyl acetate** is the Fischer-Speier esterification of tetracosanol with acetic acid, using an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetracosanol (1 equivalent), a molar excess of glacial acetic acid (e.g., 5-10 equivalents), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
- **Work-up:** Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Tetracosyl acetate**.

Spectroscopic Characterization

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **Tetracosyl acetate** in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Tetracosyl Acetate** in CDCl_3

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)
$\text{CH}_3\text{-C=O}$	~ 2.05 (s, 3H)	~ 21.0
$\text{-O-CH}_2\text{-}$	~ 4.05 (t, 2H)	~ 64.5
$\text{-O-CH}_2\text{-CH}_2\text{-}$	~ 1.62 (quint, 2H)	~ 28.7
$\text{-(CH}_2\text{)}_{20}\text{-}$	~ 1.25 (br s)	~ 29.7 (multiple peaks)
$\text{-CH}_2\text{-CH}_3$	~ 1.25 (br s)	~ 31.9
$\text{-CH}_2\text{-CH}_3$	~ 0.88 (t, 3H)	~ 22.7
$\text{CH}_3\text{-C=O}$	~ 171.1	

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** A small amount of solid **Tetracosyl acetate** can be analyzed as a KBr pellet. Grind a few milligrams of the sample with anhydrous KBr and press into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl_4) in an IR-transparent cell, or as a thin film by melting the sample between two salt plates (e.g., NaCl or KBr) and allowing it to cool.
- **Data Acquisition:** Record the FTIR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Table 3: Expected Characteristic FTIR Absorption Bands for **Tetracosyl Acetate**

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
$\sim 2920, \sim 2850$	C-H stretching (alkyl chain)	Strong
~ 1740	C=O stretching (ester)	Strong
~ 1465	C-H bending (CH_2)	Medium
~ 1375	C-H bending (CH_3)	Medium
~ 1240	C-O stretching (ester)	Strong

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **Tetracosyl acetate** in a volatile organic solvent such as hexane or ethyl acetate.
- **GC Separation:** Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The temperature program should be optimized to ensure good separation and peak shape.
- **MS Analysis:** The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

Table 4: Expected Key Fragments in the Mass Spectrum of **Tetracosyl Acetate**

m/z	Proposed Fragment
396	$[M]^+$ (Molecular ion)
337	$[M - C_2H_5O]^+$ or $[M - 59]^+$
43	$[CH_3CO]^+$ (base peak)
Series of C_nH_{2n+1}	Alkyl chain fragments

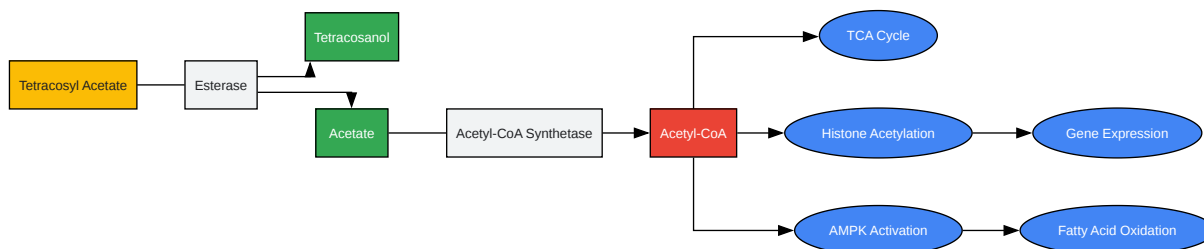
Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of **Tetracosyl acetate** are limited, insights can be drawn from the known roles of long-chain fatty acid esters and acetate.

Long-chain fatty acids and their derivatives are known to be involved in various cellular processes, including energy storage, membrane structure, and cell signaling.^[2] They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate genes involved in lipid metabolism.^[3]

Acetate, the other component of **Tetracosyl acetate**, is a short-chain fatty acid that can be readily converted to acetyl-CoA, a central molecule in metabolism. Acetyl-CoA is a key substrate for the tricarboxylic acid (TCA) cycle and is also involved in the acetylation of proteins, including histones, which plays a crucial role in epigenetic regulation of gene expression.

A plausible signaling pathway that could be influenced by the metabolic products of **Tetracosyl acetate** is the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.



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Caption: Hypothetical metabolic fate and signaling of **Tetracosyl acetate**.

Conclusion

This technical guide provides a foundational understanding of **Tetracosyl acetate** for researchers and professionals in drug development. While detailed biological studies on this specific molecule are needed, the provided experimental protocols for synthesis and characterization, along with the discussion of relevant biological pathways, offer a solid starting point for future investigations into the potential therapeutic applications of **Tetracosyl acetate** and other long-chain fatty acid esters.

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